

A Technical Guide to the Solubility of 1-Chlorooctane in Organic Solvents

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Compound of Interest

Compound Name: 1-Chlorooctane-D17

Cat. No.: B12404083

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Disclaimer: This document focuses on the solubility of 1-chlorooctane. Specific quantitative data for its deuterated isotopologue, **1-Chlorooctane-D17**, is not readily available in published literature. **1-Chlorooctane-D17** is primarily used as an internal standard or tracer for analytical purposes, such as NMR or mass spectrometry.^[1] For the purpose of this guide, the solubility characteristics of 1-chlorooctane are presented as a close proxy, as the substitution of hydrogen with deuterium is not expected to significantly alter its solubility profile in organic solvents.

Executive Summary

1-Chlorooctane (n-octyl chloride) is a colorless, liquid haloalkane used as a solvent, an alkylating agent in organic synthesis, and in the manufacturing of organometallic compounds. ^{[2][3]} Its long aliphatic chain renders it largely nonpolar, dictating its solubility behavior. Understanding its solubility is critical for its application in synthesis, formulation, and various chemical processes. This guide provides a summary of its solubility in common organic solvents, details a standard experimental protocol for solubility determination, and illustrates the key relationships governing its solubility.

Solubility Data

1-Chlorooctane is generally characterized by its high solubility in nonpolar and moderately polar organic solvents and its very low solubility in highly polar solvents like water.^{[4][5]} This is because the intermolecular forces (van der Waals forces) established between the haloalkane and common organic solvent molecules are comparable in strength to the forces within the

separate substances. Conversely, significant energy is required to break the strong hydrogen bonds in water, with insufficient energy recovered from the weak interactions with the haloalkane, resulting in poor aqueous solubility.

The available data, largely qualitative, is summarized in the table below.

Solvent	Formula	Type	Solubility Profile	Citation
Ethanol	C ₂ H ₅ OH	Polar Protic	Soluble / Very Soluble	
Ether (Diethyl Ether)	(C ₂ H ₅) ₂ O	Polar Aprotic	Soluble / Very Soluble / Miscible	
Methanol	CH ₃ OH	Polar Protic	Miscible	
Carbon Tetrachloride	CCl ₄	Nonpolar	Slightly Soluble	
Water	H ₂ O	Polar Protic	0.02 g/L (Insoluble)	

Experimental Protocol for Solubility Determination

The most reliable and commonly cited method for determining the thermodynamic solubility of a compound is the Shake-Flask Method. This analytical approach involves establishing a saturated solution at a constant temperature and then measuring the concentration of the solute in the liquid phase.

Materials and Equipment

- Solute: 1-Chlorooctane (or **1-Chlorooctane-D17**)
- Solvent: High-purity organic solvent of choice
- Apparatus:

- Thermostatic shaker bath or incubator capable of maintaining a constant temperature (e.g., $\pm 0.5^{\circ}\text{C}$).
- Sealable glass vials or flasks (e.g., screw-cap vials with PTFE-lined septa).
- Analytical balance.
- Syringes and syringe filters (e.g., $0.22\text{ }\mu\text{m}$ PTFE) for phase separation.
- Volumetric flasks and pipettes.
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer).

Procedure

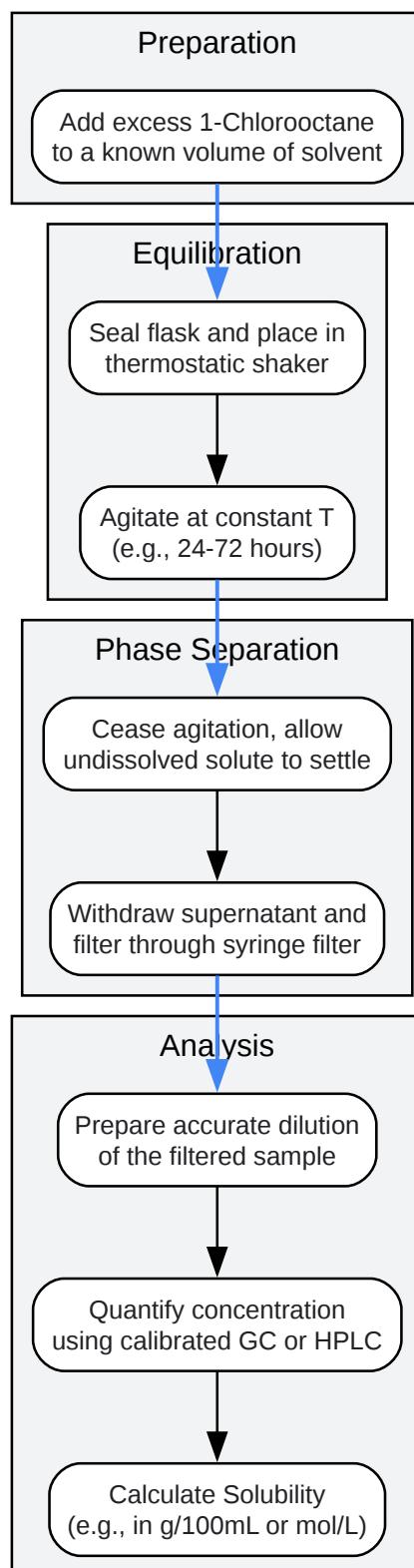
- Preparation: Add an excess amount of the solute (1-chlorooctane) to a known volume or mass of the solvent in a sealable flask. The presence of undissolved solute is essential to ensure a saturated solution is achieved at equilibrium.
- Equilibration: Seal the flask tightly and place it in the thermostatic shaker. Agitate the mixture at a constant temperature for a sufficient period to ensure thermodynamic equilibrium is reached. This can take several hours to days (typically 24-72 hours). It is advisable to determine the required time by taking measurements at different intervals (e.g., 24h, 48h, 72h) until the measured concentration remains constant.
- Phase Separation: Once equilibrium is reached, cease agitation and allow the solution to rest in the thermostatic bath for several hours to allow the excess solute to settle. Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved micro-particles.
- Quantification:
 - Dilute the filtered sample accurately with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
 - Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID).

- Calculate the concentration of 1-chlorooctane in the saturated solution based on the calibration curve.
- Validation: The experiment should be repeated multiple times to ensure the results are reproducible.

Visualizations

Experimental Workflow

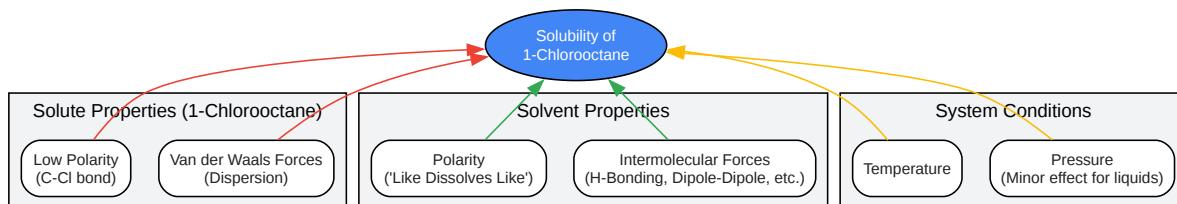
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

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Caption: Generalized workflow for the Shake-Flask solubility determination method.

Factors Influencing Solubility

The solubility of a haloalkane like 1-chlorooctane is governed by a balance of intermolecular forces and thermodynamic principles.



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Caption: Key factors affecting the solubility of 1-chlorooctane in organic solvents.

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